molecular formula C5H10ClNO B1459877 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride CAS No. 1860028-23-4

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride

Cat. No.: B1459877
CAS No.: 1860028-23-4
M. Wt: 135.59 g/mol
InChI Key: AYUSQPYENICWNH-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride is a bicyclic morpholine derivative. This compound is of particular interest in medicinal chemistry due to its unique structure and properties. It is achiral and exhibits similar lipophilicity to morpholine, making it a valuable morpholine isostere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps to achieve the desired purity levels, typically above 95% .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties, particularly as a morpholine isostere.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it a valuable isostere for morpholine, offering similar lipophilicity while being achiral .

Properties

IUPAC Name

3-oxa-6-azabicyclo[3.1.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-4-2-7-3-5(1)6-4;/h4-6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUSQPYENICWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860028-23-4
Record name 3-Oxa-6-azabicyclo[3.1.1]heptane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1860028-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
Reactant of Route 2
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
Reactant of Route 3
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
Reactant of Route 4
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
Reactant of Route 5
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride
Reactant of Route 6
3-Oxa-6-azabicyclo[3.1.1]heptane hydrochloride

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